![molecular formula C9H8ClNO B1289883 5-(Chloromethyl)-2-methoxybenzonitrile CAS No. 109418-87-3](/img/structure/B1289883.png)
5-(Chloromethyl)-2-methoxybenzonitrile
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions. For example, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin involves refluxing with phosphoryl chloride and s-collidine in toluene, followed by treatment with concentrated sulfuric acid and heating in formic acid with hydroxylamine hydrochloride and sodium formate . This suggests that the synthesis of 5-(Chloromethyl)-2-methoxybenzonitrile could also involve halogenation and nitrile formation steps.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the molecular structure of a related compound, chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane, was determined using X-ray analysis, revealing a trigonal-bipyramidal coordination around the silicon atom . Similarly, the structure of 5-(Chloromethyl)-2-methoxybenzonitrile could be elucidated using such techniques to understand its geometry and electronic structure.
Chemical Reactions Analysis
Compounds with chloromethyl and methoxy groups can participate in various chemical reactions. For example, chloro-methoxy-carbene can fragment to give carbon monoxide and methyl chloride or react with alcohols to give alkyl formates . This indicates that 5-(Chloromethyl)-2-methoxybenzonitrile may also undergo reactions involving the chloromethyl group, such as substitutions or eliminations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For instance, the magnetic, thermal, and spectroscopic properties of 5-chloro-2-methoxybenzoates were studied, showing typical colors of the metal ions and specific thermal stabilities . Although not directly related, this suggests that the properties of 5-(Chloromethyl)-2-methoxybenzonitrile could be similarly influenced by its chloro and methoxy groups, potentially affecting its reactivity and stability.
properties
IUPAC Name |
5-(chloromethyl)-2-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQELMAMWVOZOMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629445 | |
Record name | 5-(Chloromethyl)-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methoxybenzonitrile | |
CAS RN |
109418-87-3 | |
Record name | 5-(Chloromethyl)-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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